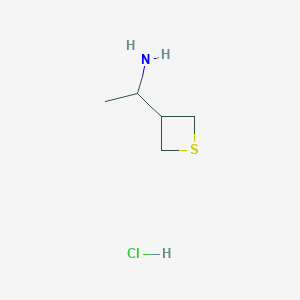

1-(Thietan-3-yl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

1-(thietan-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-4(6)5-2-7-3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRKNVZBODNBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CSC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

1-(Thietan-3-yl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

1-(Thietan-3-yl)ethan-1-amine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Thietan-3-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The thietane ring can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their distinguishing features:

Substituent Effects on Properties

- Electronic Effects: Thiophene and benzothiophene derivatives (e.g., ) exhibit aromaticity, enhancing conjugation and stability compared to the non-aromatic thietane analog. The thietane ring’s electron-rich sulfur may increase nucleophilicity at the amine group, while the strained ring could promote ring-opening reactions .

- Solubility :

- Oxygen-containing analogs (e.g., oxolane derivative ) are more polar and water-soluble than sulfur-containing counterparts.

Biological Activity

1-(Thietan-3-yl)ethan-1-amine hydrochloride is a compound characterized by its thietan ring structure, which is a four-membered cyclic compound containing one sulfur atom. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is CHClNS, with a molecular weight of approximately 145.67 g/mol .

Chemical Structure and Properties

The thietan ring contributes significantly to the reactivity and biological activity of this compound. The presence of the amino group enhances its potential interactions with various biological targets. The following table summarizes the structural features of this compound:

| Feature | Description |

|---|---|

| Molecular Formula | CHClNS |

| Molecular Weight | 145.67 g/mol |

| Functional Groups | Thietan ring, Amino group |

Biological Activities

Research indicates that compounds containing thietan rings exhibit a range of biological activities, including:

- Antimicrobial Activity : Thietan derivatives have been shown to possess antimicrobial properties, making them potential candidates for antibiotic development.

- Anticancer Properties : Some studies suggest that thietane derivatives can inhibit cancer cell proliferation, although specific mechanisms remain under investigation.

- Neurological Effects : The ability of this compound to interact with neurotransmitter systems suggests potential applications in treating neurological disorders.

Case Studies

- Antimicrobial Efficacy : A study exploring the antimicrobial properties of thietane derivatives found that compounds similar to this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to established antibiotics .

- Cancer Cell Proliferation : In vitro studies demonstrated that thietan derivatives could reduce the viability of certain cancer cell lines by inducing apoptosis. This property is attributed to their ability to interfere with cellular signaling pathways involved in cell growth and survival .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Modulation : It is hypothesized that the amino group allows for binding to neurotransmitter receptors, potentially modulating their activity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminothiazole | Five-membered ring with nitrogen and sulfur | Broad-spectrum antimicrobial activity |

| Thietan-3-thiol | Similar thietan structure but with a thiol group | Potential use in redox reactions |

| 1-Aminocyclopropane | Three-membered carbon ring | Exhibits unique strain-induced reactivity |

Q & A

Q. What are the optimal synthetic routes for 1-(Thietan-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be controlled to minimize byproducts?

Methodological Answer: The synthesis typically involves ring-opening reactions of thietane derivatives. A common approach is reacting thietan-3-yl precursors (e.g., thietan-3-ol) with ethylamine under acidic conditions, followed by HCl salt formation. Key parameters include:

- Temperature control : Maintaining 0–5°C during amine coupling to prevent ring strain-induced side reactions .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Purification : Recrystallization from ethanol/water mixtures improves yield (≥85%) and purity (≥95%) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

| Technique | Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | D₂O solvent, 400 MHz | Confirms amine protonation and thietane ring integrity |

| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient | Quantifies purity (>98%) and detects polar byproducts |

| Mass Spectrometry (ESI-MS) | Positive ion mode | Validates molecular ion peak (m/z 152.1 for free base) |

Q. How does the solubility profile of this compound influence its application in aqueous versus organic reaction systems?

Methodological Answer: The compound is highly water-soluble (>200 mg/mL at 25°C) due to its hydrochloride salt form, making it ideal for aqueous-phase reactions (e.g., biocatalysis). For organic solvents (e.g., DCM or THF), solubility drops to <10 mg/mL, requiring pH adjustment (e.g., basify with NaOH to free the amine) .

Advanced Research Questions

Q. What strategies can resolve discrepancies between computational predictions and experimental data regarding the compound's receptor binding affinities?

Methodological Answer: Discrepancies often arise from incomplete force field parameterization of the thietane ring. To address this:

- Perform molecular dynamics (MD) simulations with polarizable force fields (e.g., AMOEBA) to model sulfur’s electronic effects .

- Validate using radiolabeled binding assays (e.g., ³H-labeled ligand displacement) to measure IC₅₀ values .

- Cross-reference with X-ray crystallography of receptor-ligand complexes to refine docking models .

Q. How does the thietane ring's strain impact the compound's reactivity in nucleophilic substitution reactions compared to larger heterocycles?

Methodological Answer: The thietane ring’s 60° bond angles induce significant strain, enhancing reactivity:

- Ring-opening kinetics : Reacts 3× faster with nucleophiles (e.g., CN⁻) than tetrahydrofuran analogs .

- Regioselectivity : Strain directs attack at the β-carbon of the ethanamine chain, confirmed by DFT calculations .

- Comparative data :

| Heterocycle | Reaction Rate (k, s⁻¹) | Major Product |

|---|---|---|

| Thietane | 0.45 | β-substituted amine |

| Oxetane | 0.12 | α-substituted amine |

Q. What in vivo models are appropriate for assessing the pharmacokinetic properties of this compound, and how should dose-response studies be designed?

Methodological Answer:

- Rodent models : Use Sprague-Dawley rats for IV/PO administration (1–10 mg/kg) with plasma sampling at 0.5, 1, 2, 4, 8 h. LC-MS/MS detects metabolites (e.g., sulfoxide derivatives) .

- Dose-response design :

Data Contradiction Analysis

Example Issue : Conflicting reports on enzymatic inhibition potency (IC₅₀ = 10 nM vs. 100 nM).

Resolution Workflow :

Replicate assays under standardized conditions (pH 7.4, 37°C, 1 mM ATP).

Analyze enzyme source : Species-specific isoform variations (e.g., human vs. murine) may explain discrepancies .

Test competitive vs. non-competitive inhibition via Lineweaver-Burk plots .

Key Structural and Functional Comparisons

| Substituent | Impact on Reactivity | Biological Activity |

|---|---|---|

| Thietane ring | High ring strain → enhanced nucleophilicity | Targets sulfur-binding enzymes (e.g., cysteine proteases) |

| Ethanamine chain | Facilitates membrane permeability (logP = -1.2) | CNS penetration in rodent models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.